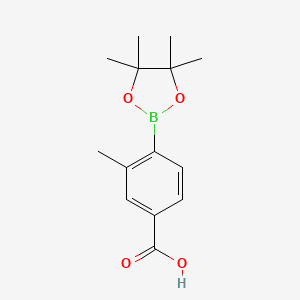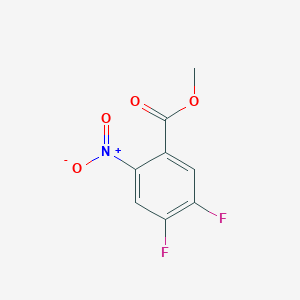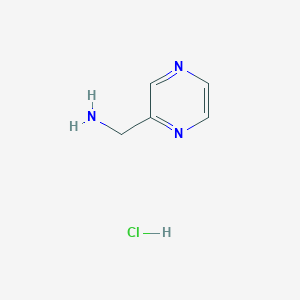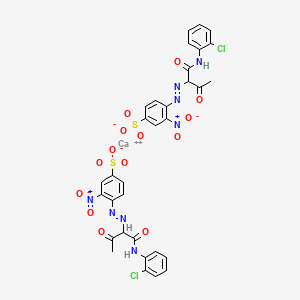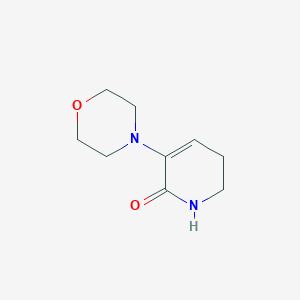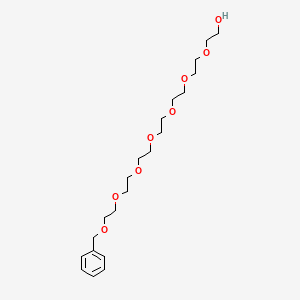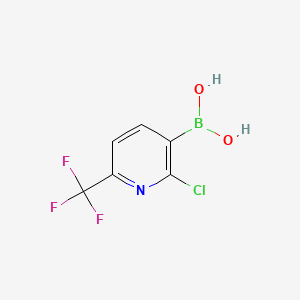
Ácido (2-Cloro-6-(trifluorometil)piridin-3-il)borónico
Descripción general
Descripción
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a chemical compound with the CAS Number: 205240-63-7 and a molecular weight of 225.36 . It is a solid substance that is stored in an inert atmosphere, preferably in a freezer under -20C .
Molecular Structure Analysis
The linear formula of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid is C6H4BClF3NO2 . The molecule contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with a chlorine atom, at the 3rd position with a boronic acid group, and at the 6th position with a trifluoromethyl group .Physical And Chemical Properties Analysis
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a solid substance with a molecular weight of 225.36 . It is stored in an inert atmosphere, preferably in a freezer under -20C .Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones del ácido (2-Cloro-6-(trifluorometil)piridin-3-il)borónico
El ácido (2-Cloro-6-(trifluorometil)piridin-3-il)borónico, también conocido como ÁCIDO 2-CLORO-6-(TRIFLUOROMETIL)PIRIDINA-3-BORÓNICO, es un compuesto químico versátil con diversas aplicaciones en la investigación científica. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en diferentes campos:
Industria Agroquímica
Síntesis de Ingredientes Activos: Este compuesto sirve como un motivo estructural clave en la síntesis de ingredientes activos agroquímicos. Sus derivados se utilizan principalmente para la protección de cultivos, ayudando a proteger contra plagas. Los derivados de trifluorometilpiridina (TFMP), incluido este ácido borónico, se han incorporado en más de 20 nuevos agroquímicos .
Industria Farmacéutica
Desarrollo de Medicamentos: En el sector farmacéutico, los derivados de TFMP, incluido el ácido (2-Cloro-6-(trifluorometil)piridin-3-il)borónico, se utilizan en el desarrollo de fármacos. Se han aprobado varios productos farmacéuticos que contienen la parte TFMP, y muchos candidatos están en ensayos clínicos .
Síntesis Orgánica
Bloque de Construcción para la Síntesis: Como materia prima e intermedio importante, este compuesto se utiliza en la síntesis orgánica. Es particularmente valioso en la construcción de moléculas complejas debido a su reactividad y estabilidad .
Ciencia de Materiales
Desarrollo de Materiales Funcionales: Las propiedades fisicoquímicas únicas del átomo de flúor combinadas con la parte piridina hacen de este compuesto un excelente candidato para el desarrollo de materiales funcionales con propiedades novedosas .
Medicina Veterinaria
Productos Veterinarios: Más allá de los productos farmacéuticos humanos, los derivados de TFMP también se utilizan en medicina veterinaria. Se ha otorgado la aprobación de comercialización a dos productos veterinarios que contienen la parte TFMP, lo que indica la versatilidad e importancia del compuesto .
Investigación Química
Intermedio para la Síntesis: Este ácido borónico se utiliza como intermedio químico para sintetizar diversos productos de protección de cultivos. Su alta demanda se atribuye a su papel en la producción de varios agroquímicos clave .
Química Medicinal
Mejora de la Potencia de los Fármacos: El grupo -CF3 unido a un centro estereogénico terciario en un anillo heteroalifático, como se encuentra en este compuesto, puede mejorar la potencia del fármaco. Esto se logra al reducir el pKa del carbamato cíclico, lo cual es crucial para la inhibición enzimática .
Catálisis
Protodesboronación de Ésteres: En la catálisis, este compuesto puede estar involucrado en la protodesboronación de ésteres borónicos de pinacol. Este proceso es significativo para la hidrometilación formal anti-Markovnikov de alquenos, una transformación valiosa en la química sintética .
Safety and Hazards
The safety information for (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Direcciones Futuras
Trifluoromethylpyridines and their derivatives, which are structurally similar to (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid, are key structural motifs in active agrochemical and pharmaceutical ingredients . Therefore, it is expected that many novel applications of these compounds, including (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid, will be discovered in the future .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
The (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic acid transfers the organic group it is bound to (in this case, the 2-Chloro-6-(trifluoromethyl)pyridin-3-yl group) to a metal catalyst, typically palladium .
Biochemical Pathways
The biochemical pathways affected by (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid are those involved in the formation of carbon-carbon bonds. The compound plays a crucial role in the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for creating these bonds . The downstream effects of this reaction can vary widely depending on the specific compounds being synthesized.
Pharmacokinetics
It’s important to note that the compound should be stored in an inert atmosphere and under -20°c to maintain its stability .
Result of Action
The molecular and cellular effects of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid’s action are largely dependent on the specific context in which it is used. In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability . Additionally, the efficiency of the Suzuki-Miyaura cross-coupling reactions in which the compound is used can be influenced by various factors, including the choice of catalyst, the presence of a base, and the reaction temperature .
Propiedades
IUPAC Name |
[2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF3NO2/c8-5-3(7(13)14)1-2-4(12-5)6(9,10)11/h1-2,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBLIMAUCMIBMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619049 | |
| Record name | [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205240-63-7 | |
| Record name | [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





